ABT-072

Descripción general

Descripción

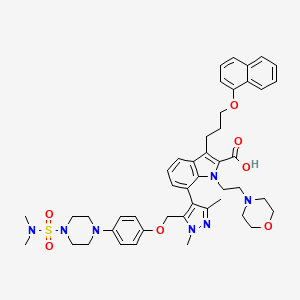

ABT-072 es un inhibidor no nucleósido de la polimerasa NS5B del virus de la hepatitis C. Se ha evaluado su posible uso en el tratamiento de infecciones por el virus de la hepatitis C, particularmente las causadas por cepas de genotipo 1a y 1b . Este compuesto es conocido por su potente actividad antiviral y se ha estudiado ampliamente en entornos preclínicos y clínicos.

Mecanismo De Acción

ABT-072 ejerce sus efectos al inhibir la polimerasa NS5B del virus de la hepatitis C. Esta enzima es crucial para la replicación del ARN viral. Al unirse a la polimerasa, this compound evita la síntesis de nuevo ARN viral, inhibiendo así la replicación del virus . Los objetivos moleculares y las vías involucradas en este mecanismo incluyen el sitio activo de la polimerasa NS5B y el complejo de replicación asociado .

Análisis Bioquímico

Biochemical Properties

ABT-072 interacts with the HCV polymerase NS5B, which is susceptible to allosteric inhibition . The compound has a complex interplay among the three competitive kinetic processes including dissolution, precipitation, and partition in the aqueous media .

Cellular Effects

It is known that the compound has been used in in vitro models for absorption, preclinical pharmacokinetics, and clinical pharmacokinetics studies .

Molecular Mechanism

It is known that the compound has a role in the inhibition of the HCV polymerase NS5B .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound has been characterized using an in vitro dissolution-partition system, referred to as a biphasic test method .

Metabolic Pathways

It is known that the compound has been used in in vitro models for absorption, preclinical pharmacokinetics, and clinical pharmacokinetics studies .

Métodos De Preparación

ABT-072 se puede sintetizar a través de diversas rutas sintéticas. Un método común implica la preparación de su forma trihidratada de potasio. La ruta sintética generalmente incluye la formación de intermediarios clave seguidos de condiciones de reacción específicas para obtener el producto final . Los métodos de producción industrial a menudo implican la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza. El compuesto generalmente se prepara en forma sólida y se almacena bajo condiciones específicas para mantener su estabilidad .

Análisis De Reacciones Químicas

ABT-072 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen varios agentes oxidantes y reductores, así como catalizadores para facilitar las reacciones. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Química: Se utiliza como compuesto modelo para estudiar la inhibición de las polimerasas virales.

Biología: Se utiliza en la investigación para comprender los mecanismos de replicación viral e inhibición.

Medicina: Se ha evaluado su posible uso en el tratamiento de infecciones por el virus de la hepatitis C. .

Industria: Se utiliza en el desarrollo de fármacos y formulaciones antivirales.

Comparación Con Compuestos Similares

ABT-072 es parte de una clase de compuestos conocidos como inhibidores no nucleósidos de la polimerasa NS5B. Los compuestos similares incluyen:

Dasabuvir: Otro inhibidor no nucleósido con un mecanismo de acción similar.

Beclabuvir: Conocido por su potente actividad antiviral contra el virus de la hepatitis C.

Deleobuvir: Otro compuesto de la misma clase con propiedades antivirales similares.

Lo que diferencia a this compound es su estructura química única, que le proporciona propiedades farmacocinéticas específicas y un perfil de seguridad favorable .

Propiedades

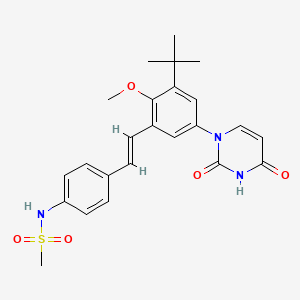

IUPAC Name |

N-[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5S/c1-24(2,3)20-15-19(27-13-12-21(28)25-23(27)29)14-17(22(20)32-4)9-6-16-7-10-18(11-8-16)26-33(5,30)31/h6-15,26H,1-5H3,(H,25,28,29)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZSTQYSBYEENY-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C=CC2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)/C=C/C2=CC=C(C=C2)NS(=O)(=O)C)N3C=CC(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132936-00-5, 1214735-11-1 | |

| Record name | ABT-072 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132936005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-072 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1214735111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABT-072 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15156 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ABT-072 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSQ4R5K1QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: ABT-072 is a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. [, ] It binds to an allosteric site on the polymerase, distinct from the active site where nucleosides bind. This binding interaction disrupts the conformational changes necessary for the enzyme's polymerase activity, thereby inhibiting viral RNA replication. []

ANone: While the provided abstracts don't contain the specific spectroscopic data, we can deduce some information:

A: Research shows that replacing the amide linkage in a precursor molecule with a trans-olefin improved both permeability and solubility, enhancing pharmacokinetic properties. [] Additionally, substituting the dihydrouracil with an N-linked uracil led to increased potency against genotype 1 HCV in replicon assays. [] These findings highlight the impact of specific structural modifications on this compound's activity and pharmacological profile.

A: this compound demonstrated potent in vitro activity against HCV genotype 1 in replicon assays. [] Furthermore, a Phase 2 clinical trial combining this compound with the HCV protease inhibitor ABT-450 resulted in a sustained virologic response at 24 weeks (SVR24) in 91% of patients treated. [, , ] This highlights promising in vivo efficacy in a clinical setting.

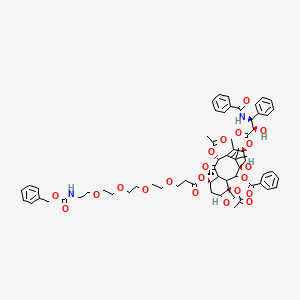

A: One study focused on assessing the supersaturation of this compound and its impact on in vivo bioavailability using a dual pH, two-phase dissolution method. [] This indicates that solubility and dissolution rate are important factors considered in its formulation and likely influenced its good oral bioavailability. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one](/img/structure/B605027.png)

![N-[4-({[(3s)-Oxolan-3-Yl]methyl}carbamoyl)phenyl]-1,3-Dihydro-2h-Isoindole-2-Carboxamide](/img/structure/B605034.png)

![5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylic acid](/img/structure/B605040.png)